molecular formula C24H18N2O4S B2834048 (4-Oxo-4h-benzo[4,5]thiazolo[3,2-a]pyrimidin-2-yl)methyl 2-(6,7-dihydro-5h-indeno[5,6-b]furan-3-yl)acetate

(4-Oxo-4h-benzo[4,5]thiazolo[3,2-a]pyrimidin-2-yl)methyl 2-(6,7-dihydro-5h-indeno[5,6-b]furan-3-yl)acetate

Cat. No.: B2834048
M. Wt: 430.5 g/mol
InChI Key: FYYJXLAIXCDPGS-UHFFFAOYSA-N
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Description

Preparation Methods

    Synthetic Routes: The synthesis of WAY-647229 likely involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.

    Reaction Conditions: These reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

    Industrial Production Methods: Industrial production of WAY-647229 would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring consistency and quality control throughout the process.

Chemical Reactions Analysis

WAY-647229 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: WAY-647229 can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives and analogs of WAY-647229.

Scientific Research Applications

WAY-647229 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-647229 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, it is likely that WAY-647229 exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

WAY-647229 can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S/c27-22-11-17(25-24-26(22)19-6-1-2-7-21(19)31-24)13-30-23(28)10-16-12-29-20-9-15-5-3-4-14(15)8-18(16)20/h1-2,6-9,11-12H,3-5,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYJXLAIXCDPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC=C3CC(=O)OCC4=CC(=O)N5C6=CC=CC=C6SC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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